1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-BENZYL-4-PIPERIDINYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-BENZYL-4-PIPERIDINYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This method enables the facile synthesis of benzofuro[3,2-d]pyrimidine derivatives in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-BENZYL-4-PIPERIDINYL)-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-BENZYL-4-PIPERIDINYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-BENZYL-4-PIPERIDINYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- **4-(2-ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)piperazin-4-ium-1-yl]-phenylmethanone chloride
- 2-Alkoxy(aryloxy)benzofuro[3,2-d]pyrimidin-4(3H)-one
Uniqueness
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-BENZYL-4-PIPERIDINYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its benzofuro[3,2-d]pyrimidine core and piperidinecarboxamide moiety contribute to its versatility and effectiveness in various scientific and industrial contexts.
Properties
Molecular Formula |
C28H31N5O2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C28H31N5O2/c34-28(31-22-12-14-32(15-13-22)18-20-6-2-1-3-7-20)21-10-16-33(17-11-21)27-26-25(29-19-30-27)23-8-4-5-9-24(23)35-26/h1-9,19,21-22H,10-18H2,(H,31,34) |
InChI Key |
OSFSGWSCDDXQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=NC=NC5=C4OC6=CC=CC=C65 |
Origin of Product |
United States |
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